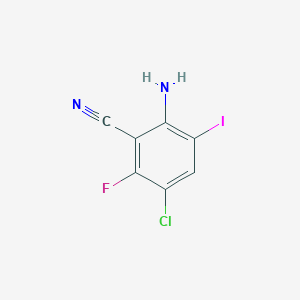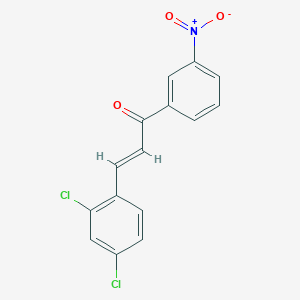
4-Amino-3-bromo-5-iodobenzonitrile
概要
説明
4-Amino-3-bromo-5-iodobenzonitrile is a chemical compound with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . This compound is characterized by the presence of amino, bromo, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and various research applications.
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It has been involved in reactions such as hydroamination-double hydroarylation for the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates, asymmetric organocatalytic condensation and cycloaddition, and regioselective aryl c-h bond functionalization .
Result of Action
Given its use in proteomics research , it may have effects on protein synthesis or function, but further studies are needed to confirm this.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-iodobenzonitrile typically involves the halogenation of a benzonitrile derivative followed by amination. One common method involves the reaction of this compound with ethynyl trimethylsilane in the presence of copper iodide and triethylamine under an inert atmosphere . The reaction mixture is stirred at room temperature for 24 hours, followed by purification through silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and amination steps, optimized for large-scale synthesis. The use of palladium-catalyzed cross-coupling reactions may also be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions: 4-Amino-3-bromo-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as bistriphenylphosphine palladium dichloride, are commonly used.
Cyclization Reactions: Cyclization can be achieved using bases like triethylamine and solvents like ethyl acetate.
Major Products Formed:
Substitution Reactions: Products include derivatives with different halogen or functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Cyclization Reactions: Products include fused heterocyclic compounds.
科学的研究の応用
4-Amino-3-bromo-5-iodobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of biochemical probes and molecular imaging agents.
Medicine: The compound is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and advanced materials.
類似化合物との比較
4-Amino-3-iodobenzonitrile: Similar in structure but lacks the bromo substituent.
4-Amino-3-bromobenzonitrile: Similar in structure but lacks the iodo substituent.
2-Amino-5-bromo-3-iodobenzonitrile: Another halogenated benzonitrile with different substitution patterns.
Uniqueness: 4-Amino-3-bromo-5-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity and versatility in organic synthesis. This combination of substituents allows for a broader range of chemical transformations compared to its analogs.
特性
IUPAC Name |
4-amino-3-bromo-5-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCXPHSSIDEPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















